2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Description
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a halogenated aromatic compound featuring a benzothiazole core substituted with a methyl group at the 6-position, covalently linked to a 2,6-dibrominated aniline ring.
Properties
Molecular Formula |
C14H10Br2N2S |
|---|---|
Molecular Weight |
398.1 g/mol |
IUPAC Name |
2,6-dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Br2N2S/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
QIDGKIRSXPYFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination with Br₂ or HBr/H₂O₂
This method directly introduces bromine atoms to the aromatic ring.
Mechanism :
-
Br₂ in Water : Bromine is added dropwise to 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in water, with zirconium oxide beads enhancing mixing. Excess Br₂ is minimized, reducing waste.
-
HBr/H₂O₂ System : Hydrogen bromide (generated in situ) reacts with H₂O₂ under acidic conditions, producing Br₂ for electrophilic substitution. Ammonium molybdate (0.001–0.008 mol ratio) catalyzes the reaction, improving regioselectivity.
Advantages :
Bromination via Metal Bromides
Sodium or potassium bromide (NaBr/KBr) combined with H₂O₂ replaces Br₂, avoiding corrosion issues in industrial settings.
Optimized Conditions :
-
Molar Ratios : 4-(6-methyl-1,3-benzothiazol-2-yl)aniline : NaBr : H₂O₂ = 1 : 1.8–2.6 : 1.8–2.6.
-
Solvent : Methylene dichloride, trichloromethane, or 1,2-ethylene dichloride.
Key Insight :
This method achieves atomic economy by utilizing stoichiometric amounts of bromide, reducing side reactions.
Synthesis of Precursor: 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
The benzothiazole core is synthesized before bromination.
Cyclization of Thiourea Derivatives
A typical route involves condensing 2-amino-5-methylbenzenethiol with 4-aminobenzoic acid.
Steps :
Alternative Routes
Other methods include:
-
Diazo-Coupling : Aniline derivatives react with diazonium salts to form intermediates, followed by thiazole ring formation.
-
Knoevenagel Condensation : Used in constructing benzothiazole scaffolds, though less common for this specific compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|
| Br₂ in Water | High yield, recyclable solvent | Br₂ toxicity, handling risks | Moderate |
| HBr/H₂O₂ with Catalyst | Environmentally friendly, no Br₂ waste | Complex stoichiometry | High |
| Precursor Cyclization | Scalable, cost-effective | Multi-step purification | High |
Key Research Findings
-
Yield Optimization : Using zirconium oxide beads in water-phase reactions improves mixing efficiency, achieving >99% purity.
-
Catalyst Role : Ammonium molybdate stabilizes bromonium ion intermediates, directing electrophilic attack to desired positions.
-
Scalability : Continuous-flow systems or microreactors could enhance throughput for industrial production.
Data Tables
Table 1: Bromination Methods for 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
| Method | Reagents | Conditions | Yield | Catalyst | Solvent |
|---|---|---|---|---|---|
| Br₂ in Water | Br₂, H₂O | 20–30°C, 0.5–1 h dripping, 1–8 h | 89–99% | ZrO₂ beads | Water |
| HBr/H₂O₂ | HBr, H₂O₂, NaBr/KBr | 20°C, 1:1.0–1.1:1.3–1.5 | 97.5–99.1% | Ammonium molybdate | Water |
Table 2: Precursor Synthesis Conditions
| Method | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|
| Cyclization with PPA | 2-Amino-5-methylbenzenethiol, 4-aminobenzoic acid | 220°C, 4 h | 90% | Silica gel chromatography |
Chemical Reactions Analysis
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles
Scientific Research Applications
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline:
Structural Differences and Implications
- Halogen Substitution : Bromine in the main compound increases molecular weight (estimated ~413 g/mol) and polarizability compared to chlorine in the dichloro analog (292 g/mol) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
- Heterocyclic Core : Replacement of benzothiazole (with sulfur) with benzodiazole (two nitrogens) in the dichloro analog alters electronic properties, reducing sulfur’s electron-withdrawing effects .
- Linker Flexibility : The methylene bridge in 4-(1,3-benzothiazol-2-ylmethyl)aniline reduces conjugation between rings, likely decreasing electronic communication compared to the direct linkage in the main compound .
Physical and Chemical Properties
- Solubility: Bromine substituents likely reduce aqueous solubility compared to non-halogenated analogs.
- Thermal Stability : Higher molecular weight and halogen content suggest superior thermal stability relative to methylene-linked or dichloro analogs.
Biological Activity
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- Molecular Formula : C14H10Br2N2S
- Molecular Weight : 398.12 g/mol
- CAS Number : 3154629
Biological Activity Overview
Research has indicated that 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that benzothiazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline have demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant concerns in healthcare settings due to their resistance to multiple drugs .
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Research has indicated that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar scaffolds have been shown to activate apoptotic pathways in breast and lung cancer cell lines .
-
Mechanisms of Action :
- The mechanisms by which 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions can lead to the modulation of cellular processes such as proliferation and apoptosis.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against resistant strains of bacteria. The results indicated that derivatives closely related to 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline showed promising activity against both Acinetobacter baumannii and Pseudomonas aeruginosa, with IC50 values demonstrating effectiveness at micromolar concentrations .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of benzothiazole derivatives. The compound was tested on various cancer cell lines including MCF7 and A549. The results showed that it induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 . The study highlighted the potential for developing new anticancer agents based on this compound's structure.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing derivatives of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline, and what yields are typically achieved?
- Methodological Answer : Derivatives are synthesized via condensation reactions. For example, the parent aniline reacts with substituted aldehydes or heterocyclic acids under reflux in ethanol or DMF, often catalyzed by glacial acetic acid. Yields vary depending on substituents; for instance, reactions with 5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-carboxylic acid derivatives yield 47–65% after recrystallization .
- Key Considerations : Optimize reaction time (1.5–18 hours), solvent choice (ethanol, DMF), and purification methods (acetic acid/water recrystallization).
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing electronic properties relevant to organic electronics .
- Spectroscopy : Employ -NMR and -NMR to confirm aromatic and heterocyclic proton environments. Mass spectrometry (MS) verifies molecular weight, especially for brominated derivatives .
Q. How is the compound utilized in the synthesis of bioactive molecules?
- Methodological Answer : The benzothiazole-aniline core is functionalized to create antimicrobial or anticancer agents. For example, coupling with aminopyridines or hydrazides generates derivatives tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Biological screening involves broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
Q. What are the electronic properties of this compound that make it suitable for materials science applications?
- Methodological Answer : The conjugated benzothiazole-aniline system enables charge transport, critical for organic electronics. UV-Vis spectroscopy and cyclic voltammetry can measure absorption maxima (~350–450 nm) and HOMO-LUMO gaps, which are tunable via bromination or methyl substitution .
Advanced Questions
Q. How can regioselective bromination be achieved to synthesize 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline from its precursor?
- Methodological Answer : Use in acetic acid with a thiocyanate catalyst (e.g., KSCN) to direct bromination to the 2- and 6-positions of the aniline ring. Monitor reaction progress via TLC and optimize stoichiometry (2.2 eq Br) to avoid over-bromination. Yield improvements (up to 70%) are possible using controlled temperature (0–5°C) .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole-aniline derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences) or impurities. Standardize protocols:
- Use clinical isolate panels and include positive controls (e.g., ciprofloxacin).
- Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%) .
Q. How do structural modifications influence the compound’s interaction with nuclear receptors (e.g., androgen receptor)?
- Methodological Answer : The 6-methyl-benzothiazole group enhances binding to Bag-1L, a cochaperone of the androgen receptor (AR). Replace the methyl group with bulkier substituents (e.g., ethyl) to disrupt AR-Bag1L interactions, as demonstrated by reduced cancer cell proliferation in prostate cancer models. Validate via fluorescence polarization assays .
Q. What computational methods predict the compound’s performance in organic photovoltaics (OPVs)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
